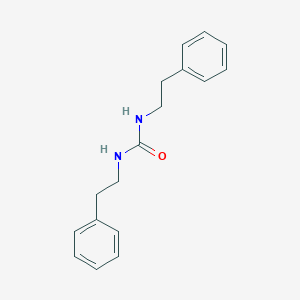

1,3-Diphenethylurea

描述

乙酸钾,也称为乙酸钾,是乙酸的钾盐,化学式为 CH₃COOK。它是室温下的吸湿性固体,呈白色结晶粉末。 这种化合物由于其多功能特性而被广泛应用于各个行业 .

准备方法

合成路线和反应条件: 乙酸钾可以通过酸碱中和反应合成。这包括用含钾碱(如氢氧化钾 (KOH) 或碳酸钾 (K₂CO₃))处理乙酸 (CH₃COOH)。反应如下: [ \text{CH}3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O} ] [ 2\text{CH}_3\text{COOH} + \text{K}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COOK} + \text{H}_2\text{O} + \text{CO}_2 ]

工业生产方法: 在工业环境中,乙酸钾是通过用氢氧化钾或碳酸钾中和乙酸来生产的。然后用活性炭处理反应混合物,过滤并结晶。 结晶产物进一步精制和干燥以获得高纯度乙酸钾 {_svg_2}.

化学反应分析

反应类型: 乙酸钾会发生多种化学反应,包括:

中和反应: 如前所述,它是通过乙酸与氢氧化钾或碳酸钾的中和反应形成的。

分解反应: 在高温下,乙酸钾会分解生成碳酸钾和丙酮。

取代反应: 它可以参与取代反应,其中乙酸根离子充当亲核试剂。

常用试剂和条件:

氧化剂: 乙酸钾可以与强氧化剂发生反应,导致生成碳酸钾和其他副产物。

还原剂: 它可以在特定条件下被还原,产生不同的产物,具体取决于所用试剂。

主要形成的产物:

碳酸钾: 乙酸钾分解过程中形成的产物。

丙酮: 分解反应的另一个产物。

科学研究应用

Antifungal Activity

1,3-Diphenethylurea has been identified as an inhibitor of Candida albicans chitin synthase, which is crucial for fungal cell wall integrity. This specificity highlights its potential as an antifungal agent without affecting similar enzymes in other organisms.

Cancer Therapeutics

Research indicates that this compound may serve as a scaffold for developing novel anticancer drugs. Its ability to induce apoptosis in cancer cells positions it as a candidate for further investigation in cancer therapy .

Anti-inflammatory Properties

Due to its role as an sEH inhibitor, this compound may be beneficial in developing treatments for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Case Study: Anticancer Activity

A study published in PLOS ONE highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound was shown to significantly inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways involved in cell survival .

Case Study: Antifungal Mechanism

In another study focusing on antifungal properties, this compound was tested against Candida albicans. The results demonstrated that the compound effectively inhibited chitin synthesis by targeting chitin synthase 1, leading to compromised fungal cell walls and increased susceptibility to antifungal treatments.

Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Antifungal Activity | Inhibits chitin synthase in Candida albicans, weakening fungal cell walls | Development of new antifungal agents |

| Cancer Therapeutics | Induces apoptosis in cancer cells by modulating signaling pathways | Potential new treatments for various cancers |

| Anti-inflammatory Effects | Acts as an sEH inhibitor, increasing anti-inflammatory mediators | Treatment options for chronic inflammatory diseases |

作用机制

乙酸钾主要作为电解质补充剂起作用。钾是动物细胞内主要的阳离子,而钠是细胞外的主要阳离子。钾和钠之间的平衡由细胞膜中的离子泵维持,从而产生膜电位。 这种电位使细胞能够产生动作电位,这对神经传递、肌肉收缩和心脏功能至关重要 .

类似化合物:

乙酸钠 (CH₃COONa): 结构类似,但含有钠而不是钾。用于类似的应用,但具有不同的溶解度和反应性特性。

乙酸钙 (Ca(CH₃COO)₂): 用作食品添加剂,以及用于治疗患有肾脏病患者的高磷血症。

乙酸镁 (Mg(CH₃COO)₂): 用于纺织和皮革行业,以及用作化学反应的催化剂。

乙酸钾的独特性: 在需要钾离子的应用中,如治疗低钾血症的医学治疗中,乙酸钾是首选。 与其他除冰剂相比,其腐蚀性较低,使其成为用于机场跑道的理想选择 .

相似化合物的比较

Sodium Acetate (CH₃COONa): Similar in structure but contains sodium instead of potassium. Used in similar applications but has different solubility and reactivity properties.

Calcium Acetate (Ca(CH₃COO)₂): Used as a food additive and in the treatment of hyperphosphatemia in patients with kidney disease.

Magnesium Acetate (Mg(CH₃COO)₂): Employed in textile and leather industries and as a catalyst in chemical reactions.

Uniqueness of Potassium Acetate: Potassium acetate is preferred in applications where potassium ions are beneficial, such as in medical treatments for hypokalemia. Its lower corrosiveness compared to other deicers makes it ideal for use on airport runways .

生物活性

1,3-Diphenethylurea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and metabolic regulation. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Overview

This compound (CAS Number: 5467-84-5) is a urea derivative known for its ability to interact with various biomolecules. Its primary mechanism involves inhibition of specific enzymes and modulation of cellular pathways. Recent studies have highlighted its cytotoxic effects against cancer cell lines and its role in metabolic processes.

Cytotoxicity Against Cancer Cells

This compound has demonstrated effective cytotoxicity against various human cancer cell lines. It primarily targets epoxide hydrolase , an enzyme involved in the metabolism of xenobiotics and drugs, leading to altered cellular functions and apoptosis in cancer cells.

Inhibition of Chitin Synthase

This compound has been identified as an inhibitor of Candida albicans Chitin Synthase 1 (CaCHSIp) , crucial for fungal cell wall integrity. By disrupting chitin synthesis, it weakens the fungal cell wall, potentially leading to cell death while sparing similar enzymes in other organisms like Saccharomyces cerevisiae, indicating a degree of selectivity.

Antitumor Properties

Recent research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, a study reported that Schiff bases derived from this compound showed strong inhibition against SARS-CoV-2 spike protein with inhibitory values ranging from 79.60% to 96.00%, suggesting potential applications in viral infections alongside their anticancer properties .

Anti-inflammatory Effects

This compound has also been suggested to possess anti-inflammatory properties. Its interaction with epoxide hydrolase may contribute to reduced inflammation by modulating the levels of bioactive lipids involved in inflammatory responses .

Metabolic Regulation

In metabolic studies, it was found that this compound promotes adipocyte differentiation in pre-adipocytes. This effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in adipogenesis. The compound significantly increased the expression of adipogenic markers such as aP2 and adiponectin in treated cells .

Case Study: Antidiabetic Activity

A study focused on the synthesis of Schiff bases from this compound revealed their potential as α-glucosidase inhibitors , which are crucial for managing type 2 diabetes mellitus (T2DM). The synthesized compounds exhibited IC50 values ranging from 2.14 to 115 µM, indicating strong inhibitory activity compared to acarbose, a known α-glucosidase inhibitor .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 3a | 2.14 | Strong α-glucosidase inhibitor |

| Compound 3b | 45.00 | Moderate α-glucosidase inhibitor |

| Compound 3c | 115.00 | Weak α-glucosidase inhibitor |

Case Study: Adipocyte Differentiation

In another investigation involving 3T3-L1 cells, treatment with this compound led to a significant increase in adipocyte differentiation markers. The compound enhanced the expression of PPARγ and other adipogenic genes in a dose-dependent manner .

属性

IUPAC Name |

1,3-bis(2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQLWVGHPWFHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203130 | |

| Record name | 1,3-Diphenethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-84-5 | |

| Record name | N,N′-Bis(2-phenylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25433 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J0Y1CP1F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known biological activity of 1,3-Diphenethylurea?

A1: this compound has been identified as a Candida albicans Chitin Synthase 1 (CaCHSIp) inhibitor. [] This enzyme is crucial for the synthesis of chitin, a major component of the fungal cell wall. By inhibiting CaCHSIp, this compound disrupts chitin synthesis and consequently weakens the fungal cell wall, potentially leading to cell death. Interestingly, it does not inhibit the chitin synthase 2 of Saccharomyces cerevisiae, even though this enzyme is structurally and functionally analogous to CaCHSIp, highlighting its specificity. []

Q2: From which natural sources has this compound been isolated?

A2: this compound has been isolated from fermented cultures of Streptomyces cinnamonensis subsp. urethanofaciens. [] This particular strain is known to produce a variety of bioactive compounds, including other polyether antibiotics like monensin A and B. Additionally, it has also been found in Streptomyces sp. No. AM-2498. [] The isolation of this compound from different Streptomyces species suggests a potential role for this molecule in the ecology of these bacteria.

Q3: Does the structure of this compound relate to its activity against Candida albicans?

A3: While the provided research doesn't delve into specific structure-activity relationships for this compound and its analogs, it is highly probable that structural modifications could impact its activity. [] Future research exploring the synthesis and evaluation of analogs with variations in the phenethyl groups or the urea linker could provide valuable insights into the pharmacophore and potentially lead to the development of more potent and selective antifungal agents.

Q4: Besides its antifungal activity, are there other potential applications for this compound?

A4: Although the current research primarily focuses on the antifungal activity of this compound, its isolation alongside other bioactive compounds like monensin A and B from Streptomyces cinnamonensis subsp. urethanofaciens warrants further investigation. [] Exploring its potential in other therapeutic areas, such as anti-cancer or anti-parasitic activity, could unveil additional applications for this molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。